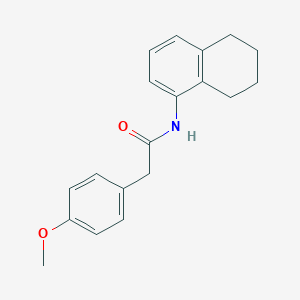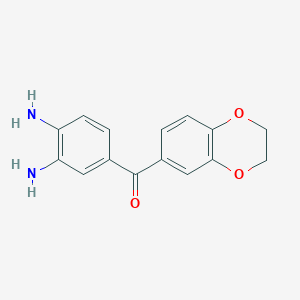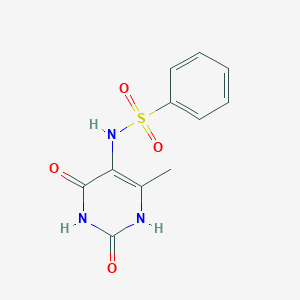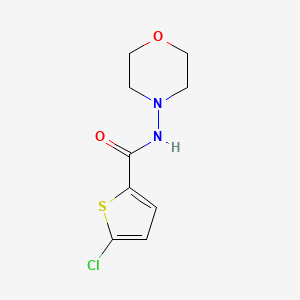
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as THN-α, is a synthetic compound that has been widely studied for its potential in treating various neurological disorders. THN-α is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have neuroprotective effects in several preclinical models of neurodegenerative diseases.
作用機序
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is a selective agonist for the α7 nAChR, which is a subtype of the nAChR family that is primarily expressed in the central nervous system. Activation of the α7 nAChR has been shown to have neuroprotective effects, including reducing inflammation, promoting neuronal survival, and enhancing cognitive function.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing oxidative stress, reducing inflammation, promoting neuronal survival, and enhancing cognitive function. 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has also been shown to increase the release of neurotransmitters, including acetylcholine and dopamine, which are important for cognitive function.
実験室実験の利点と制限
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is also highly selective for the α7 nAChR, which allows for specific targeting of this receptor. However, one limitation of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα. One area of interest is the potential for 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα in treating neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is the potential for 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα in treating schizophrenia, which has been shown to be associated with dysfunction of the α7 nAChR. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα and to optimize its pharmacological properties for clinical use.
In conclusion, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is a synthetic compound that has been extensively studied for its potential in treating various neurological disorders. It is a selective agonist for the α7 nAChR and has been shown to have neuroprotective effects in several preclinical models of neurodegenerative diseases. While there are limitations to its use in lab experiments, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has several advantages and holds promise for future research in the field of neuroscience.
合成法
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then combined to form the final product. The synthesis has been optimized to produce high yields of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα with good purity.
科学的研究の応用
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-16-11-9-14(10-12-16)13-19(21)20-18-8-4-6-15-5-2-3-7-17(15)18/h4,6,8-12H,2-3,5,7,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEVZNWMKVXKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198938 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)



![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![ethyl 2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5861340.png)

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)

![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)

